Dihydrospectinomycin
Overview
Description
Dihydrospectinomycin is a derivative of spectinomycin, a broad-spectrum antibiotic belonging to the aminoglycoside class. It is isolated from the fermentation broth of the bacterium Streptomyces spectabilis. Spectinomycin and its derivatives, including this compound, are valuable in treating bacterial infections in humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrospectinomycin can be synthesized through the fermentation of Streptomyces spectabilis. The fermentation broth contains several biosynthetically related compounds, including (4S)-dihydrospectinomycin and (4R)-dihydrospectinomycin . The isolation and purification of this compound involve ion-pair reversed-phase liquid chromatography (IP-RPLC) using volatile perfluorinated carboxylic acids such as trifluoroacetic acid and pentafluoropropionic acid .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes as spectinomycin. The fermentation broth is subjected to various purification steps, including ion-pair reversed-phase liquid chromatography and electrochemical detection, to ensure the quality and safety of the active pharmaceutical ingredient .
Chemical Reactions Analysis
Types of Reactions: Dihydrospectinomycin undergoes several chemical reactions, including oxidation, reduction, and substitution. It is known to undergo unusual solvolysis reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases. For example, strong acidic hydrolysis can produce actinamine, while basic solutions can form actinospectinoic acid .
Major Products Formed: The major products formed from the reactions of this compound include actinamine and actinospectinoic acid .
Scientific Research Applications
Dihydrospectinomycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the structure and function of aminoglycoside antibiotics and their derivatives. In medicine, this compound is valuable in treating bacterial infections, especially those caused by Neisseria gonorrhoeae . It is also used in veterinary medicine to treat bacterial respiratory and enteric infections .
Mechanism of Action
Dihydrospectinomycin, like spectinomycin, inhibits protein synthesis in bacterial cells by targeting the 30S ribosomal subunit. This inhibition prevents the formation of functional proteins, leading to the bactericidal effect of the compound .
Comparison with Similar Compounds
- Spectinomycin
- Dihydroxyspectinomycin
- Actinamine
- Actinospectinoic acid
Comparison: Dihydrospectinomycin is unique due to its specific structural modifications compared to spectinomycin. While spectinomycin is the major active pharmaceutical ingredient, this compound is a minor component with distinct chemical properties . Dihydroxyspectinomycin and actinamine are other related compounds that share similar biosynthetic pathways but differ in their chemical structures and biological activities .
Properties
IUPAC Name |
(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5-13,15-20H,4H2,1-3H3/t5-,6-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPRKJXOTBXASY-IQKNWYLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182326 | |
Record name | Dihydrospectinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28048-39-7 | |
Record name | Dihydrospectinomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrospectinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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